

physicochemical properties of 2-Amino-3-fluoroisonicotinic acid

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Compound of Interest

Compound Name: 2-Amino-3-fluoroisonicotinic acid

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An In-depth Technical Guide to the Physicochemical Properties of **2-Amino-3-fluoroisonicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Amino-3-fluoroisonicotinic acid**. Due to the limited availability of experimental data for this specific isomer, this document focuses on the standardized experimental protocols required for its characterization. The methodologies detailed herein are fundamental for drug discovery and development, enabling the assessment of properties crucial for a compound's pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

Quantitative experimental data for **2-Amino-3-fluoroisonicotinic acid** is not readily available in published literature. The following table summarizes key computed properties and provides predicted values based on closely related isomers for estimation purposes. It is critical that these properties are determined empirically for the specific compound of interest.

Property	Value	Source / Notes
Molecular Formula	C ₆ H ₅ FN ₂ O ₂	Computed
Molecular Weight	156.11 g/mol	Computed
Melting Point	Data Not Available	Amino acids are typically crystalline solids with high melting points, often decomposing before melting[1]. For comparison, 2-Chloro-3-fluoroisonicotinic acid has a melting point of 199°C (decomposes)[2][3].
Boiling Point	Data Not Available	Predicted value for the isomer 2-Amino-5-fluoronicotinic acid is 328.3±42.0 °C[4]. Predicted value for the isomer 5-Amino-2-fluoro-isonicotinic acid is 514.4±50.0 °C[5].
pKa	Data Not Available	As an amino acid, two pKa values are expected: one for the carboxylic acid group (pK _{a1}) and one for the protonated amino group (pK _{a2}). Predicted pKa for the isomer 5-Amino-2-fluoro-isonicotinic acid is 3.77±0.10[5].
Aqueous Solubility	Data Not Available	The zwitterionic nature of amino acids generally leads to good water solubility[1]. The presence of a fluorinated pyridine ring may influence this property.
logP (Octanol-Water)	Data Not Available	Computed XLogP3 value for the related compound 2-

Fluoroisonicotinic acid is 0.8[6].

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the core physicochemical properties of **2-Amino-3-fluoroisonicotinic acid**.

Melting Point Determination (Capillary Method)

The melting point provides an indication of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C[7].

Protocol:

- Sample Preparation: Finely powder a small amount of the dry crystalline **2-Amino-3-fluoroisonicotinic acid**. Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface[8][9].
- Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or Thiele tube)[7][10].
- Heating: Heat the sample rapidly to determine an approximate melting point. Allow the apparatus to cool.
- Accurate Determination: Prepare a new sample and heat it again, but slow the rate of heating to 1-2°C per minute as the temperature approaches the approximate melting point[10].
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample has liquefied (T_2)[7][11]. The melting range is T_1 to T_2 .
- Replication: Repeat the determination with a fresh sample to ensure consistency[7].

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method to determine the acid dissociation constants (pKa) of ionizable groups. For **2-Amino-3-fluoroisonicotinic acid**, this will reveal the pKa of the carboxylic acid and the protonated amino group.

Protocol:

- Solution Preparation: Prepare a standard solution of 0.1 M NaOH and 0.1 M HCl[12]. Accurately weigh and dissolve a sample of **2-Amino-3-fluoroisonicotinic acid** in deionized water to create a solution of known concentration (e.g., 1 mM)[12].
- Initial pH Adjustment: Place the amino acid solution in a jacketed beaker with a magnetic stirrer. To determine both pKa values, first, acidify the solution to a pH below 2.0 with 0.1 M HCl to ensure all functional groups are fully protonated[13].
- Titration: Immerse a calibrated pH electrode in the solution. Begin the titration by adding small, precise aliquots (e.g., 0.1 mL) of the standardized 0.1 M NaOH solution[13].
- Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding[12]. Continue the titration until the pH reaches approximately 12.
- Data Analysis: Plot the pH (y-axis) versus the equivalents of NaOH added (x-axis) to generate a titration curve[14]. The curve will show two equivalence points. The pKa values are determined from the pH at the half-equivalence points (the midpoints of the buffering regions)[14][15].
- Replication: Perform a minimum of three titrations to ensure the reliability of the results[12].

Aqueous Solubility Determination

This protocol determines the solubility of the compound in water at a specific temperature, typically 25°C.

Protocol:

- Sample Preparation: Add an excess amount of solid **2-Amino-3-fluoroisonicotinic acid** to a known volume of deionized water in a sealed vial. The amount should be sufficient to ensure

a saturated solution with undissolved solid remaining.

- Equilibration: Agitate the vial in a constant temperature bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vial to stand in the temperature bath until the undissolved solid has settled. Alternatively, centrifuge the sample to separate the solid from the supernatant.
- Sample Analysis: Carefully withdraw a known volume of the clear supernatant.
- Quantification: Determine the concentration of the dissolved **2-Amino-3-fluoroisonicotinic acid** in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.
- Calculation: Express the solubility in units such as mg/mL or mol/L.

LogD Determination (Shake-Flask Method)

The shake-flask method is the benchmark for determining the octanol-water distribution coefficient (LogD), a measure of lipophilicity at a specific pH. For ionizable compounds, measuring LogD at a physiologically relevant pH of 7.4 is standard practice[16][17].

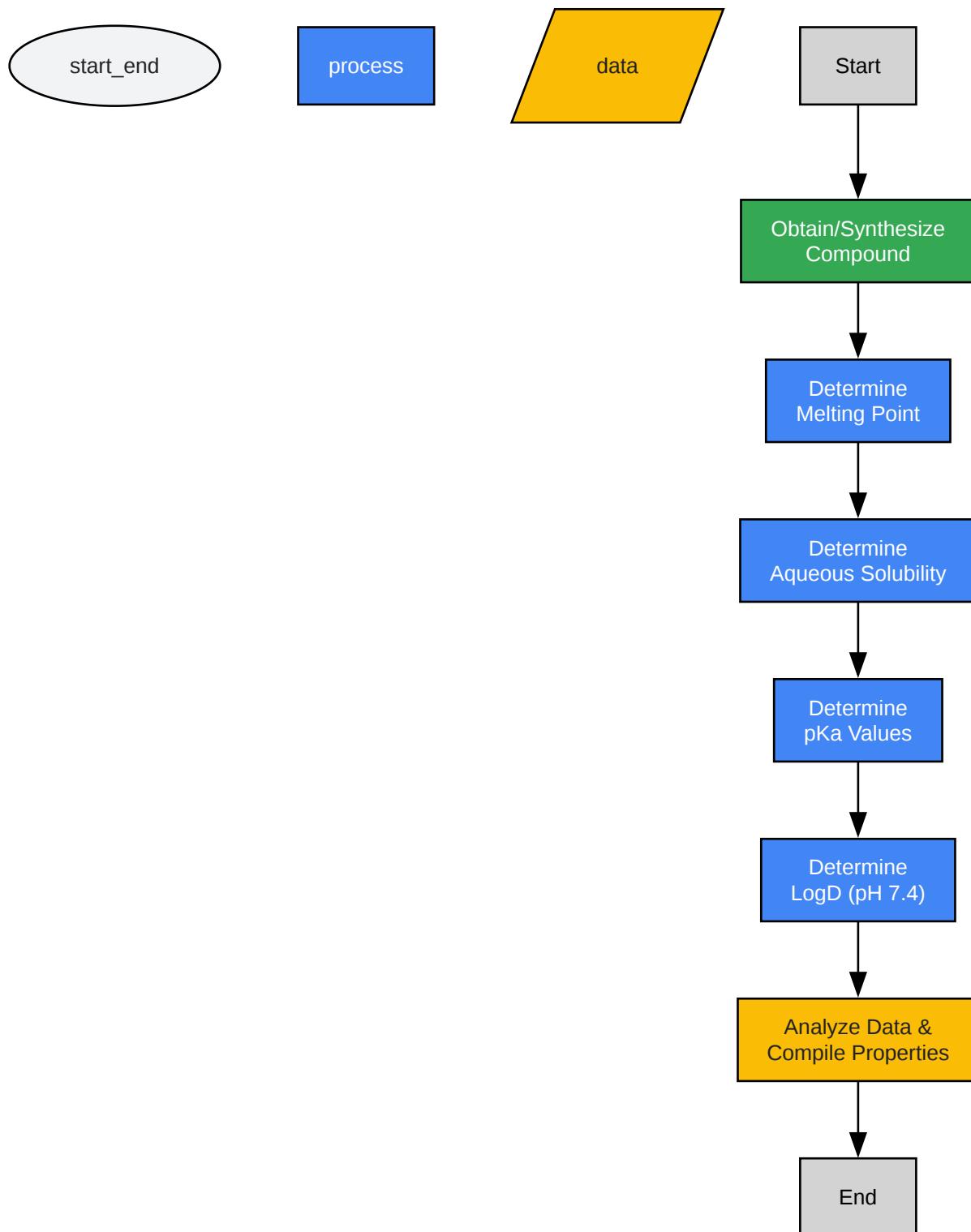
Protocol:

- Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the buffer and allowing the phases to separate. Similarly, pre-saturate the buffer by shaking it with n-octanol[16][17].
- Stock Solution: Prepare a stock solution of **2-Amino-3-fluoroisonicotinic acid** in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM)[18].
- Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer (e.g., equal volumes). Add a small aliquot of the stock solution.
- Equilibration: Tightly cap the vial and shake it for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached[19].

- Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
- Quantification: Carefully sample a known volume from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using an appropriate analytical technique like HPLC-UV[17].
- Calculation: Calculate LogD_{7.4} using the formula: $\text{LogD}_{7.4} = \log_{10} \left(\frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Aqueous Buffer}]} \right)$

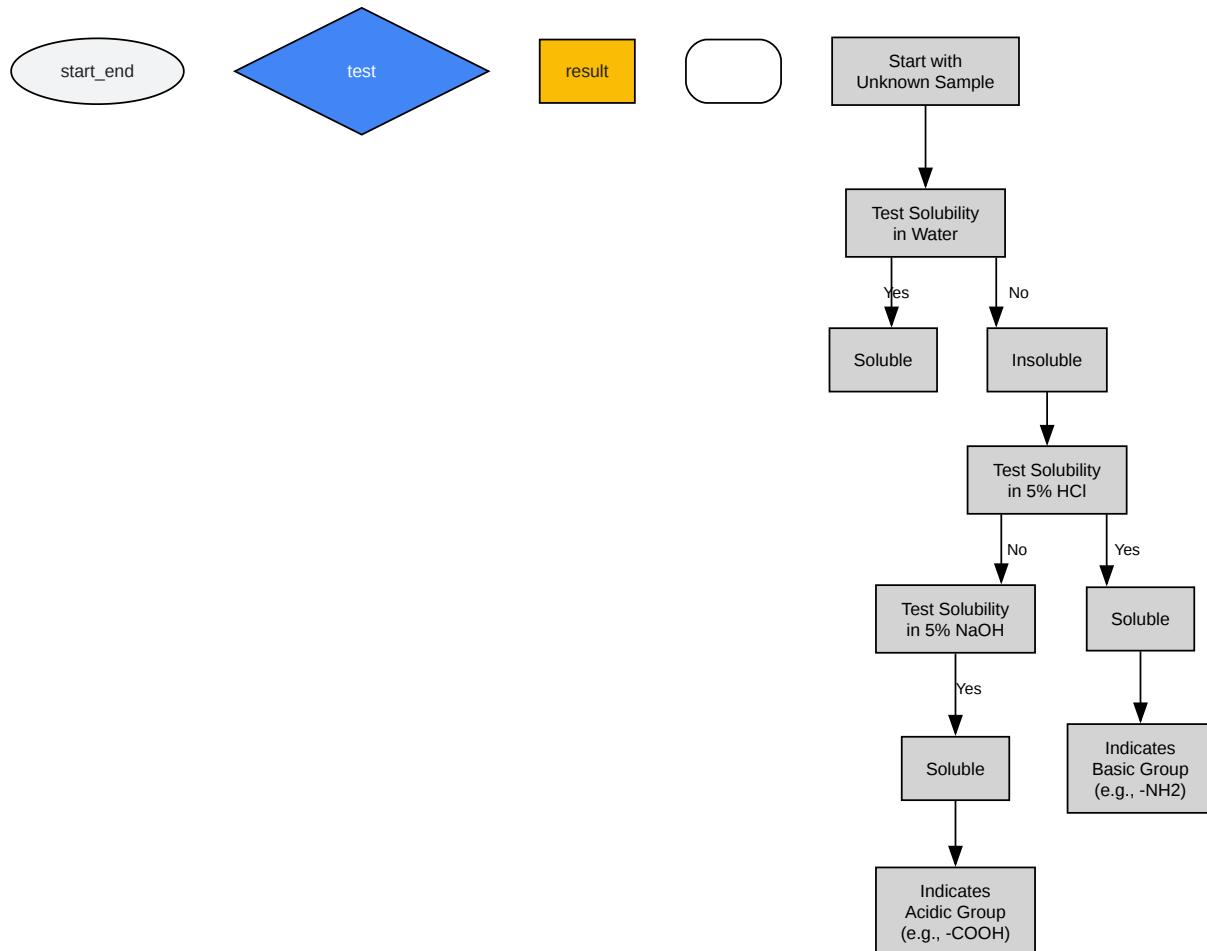
Visualizations: Workflows and Logic

The following diagrams illustrate logical workflows for the characterization and analysis of **2-Amino-3-fluoroisonicotinic acid**.



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Caption: Experimental workflow for physicochemical characterization.



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Caption: Logic diagram for qualitative functional group analysis.

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